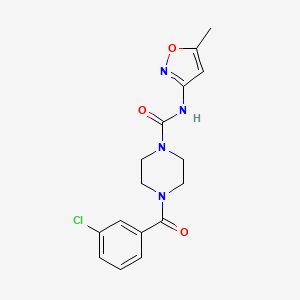![molecular formula C11H14BrNOS B7539783 N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide, also known as BmPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BmPC is a cyclopentanecarboxamide derivative that has been synthesized using a unique method.
作用机制
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Inhibition of NF-κB leads to the inhibition of inflammatory cytokines, resulting in the suppression of inflammation. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant genes. Activation of Nrf2 leads to the upregulation of antioxidant genes, resulting in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to increase the levels of antioxidant enzymes, such as SOD and catalase, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in lab experiments include its high yield and purity, its potential applications in various fields of scientific research, and its ability to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. The limitations of using N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high doses, which requires careful dosing and monitoring.
未来方向
There are several future directions for the research on N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide. Firstly, further studies are needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide. Secondly, studies are needed to determine the optimal dosing and administration of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in vivo. Thirdly, studies are needed to determine the potential toxicity of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide at high doses. Fourthly, studies are needed to determine the potential applications of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in other fields of scientific research, such as cardiovascular disease and diabetes. Finally, studies are needed to determine the potential efficacy of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in combination with other drugs for the treatment of cancer, inflammation, and neurodegeneration.
Conclusion:
In conclusion, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been synthesized using a unique method and has been found to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. Further research is needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide, determine the optimal dosing and administration in vivo, and determine the potential toxicity at high doses. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has the potential to be a promising candidate for the treatment of cancer, inflammation, and neurodegeneration.
合成方法
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been synthesized using a unique method that involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentanecarboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction results in the formation of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in high yield and purity.
科学研究应用
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-10-6-5-9(15-10)7-13-11(14)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVKANLVNJDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Bromothiophen-2-yl)methyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

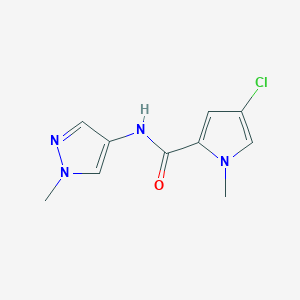
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)



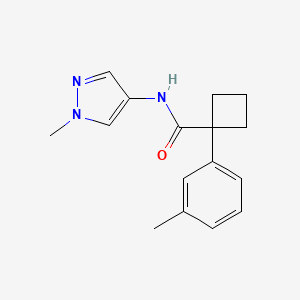
![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)
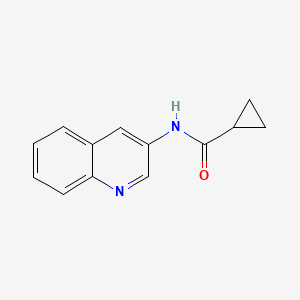
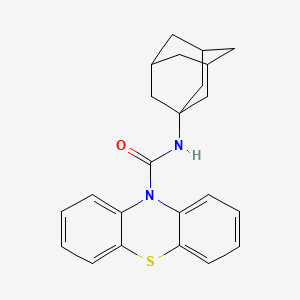
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
